molecular formula C17H18N4O3S B2921136 N-(2,3-dimethylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide CAS No. 1251670-16-2

N-(2,3-dimethylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide

Cat. No.: B2921136
CAS No.: 1251670-16-2
M. Wt: 358.42
InChI Key: SUMPXDYFEBMDEE-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide is a heterocyclic compound featuring a pyridazino[4,5-b][1,4]thiazine core fused with a dioxo group at positions 3 and 5, and a methyl substituent at position 4. The acetamide side chain is substituted with a 2,3-dimethylphenyl group.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-10-5-4-6-12(11(10)2)19-14(22)8-21-17(24)16-13(7-18-21)25-9-15(23)20(16)3/h4-7H,8-9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMPXDYFEBMDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper, are often used to facilitate these reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two analogs, focusing on structural features, synthesis, and analytical characterization.

Structural Differences and Implications

Core Heterocycle: The target compound employs a pyridazino-thiazine system, which combines pyridazine (a six-membered ring with two nitrogen atoms) and thiazine (a six-membered ring with one sulfur and one nitrogen atom). This structure may confer unique electronic properties due to the conjugated π-system and electron-withdrawing dioxo groups . Pyrazolo-benzothiazine analog (): Features a pyrazole fused to a benzothiazine, introducing aromaticity and steric bulk. Tautoprazole (): An imidazopyridine-based proton pump inhibitor (PPI). The imidazole ring is critical for binding to H+/K+-ATPase enzymes, suggesting the target compound’s pyridazino-thiazine core may target different biological pathways .

Acetamide Substituents: The 2,3-dimethylphenyl group in the target compound provides lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Biological Activity

N-(2,3-dimethylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide is a complex organic compound with potential therapeutic applications due to its unique structural features. The compound's biological activity is primarily attributed to its interactions with various molecular targets in biological systems. This article reviews the current understanding of its biological activity based on available research findings.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₁₈N₄O₃S

The biological effects of this compound are hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors to modulate signaling pathways.
  • Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • A derivative of the pyridazino-thiazin moiety showed IC50 values in the micromolar range against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) .

Antimicrobial Properties

Research has indicated that related compounds possess notable antimicrobial activities. For example:

  • Compounds derived from similar scaffolds have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AnticancerHCT-116 (Colon Cancer)6.2
AnticancerT47D (Breast Cancer)27.3
AntimicrobialVarious BacteriaVaries

Case Studies

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of pyridazine derivatives for their anticancer potential. The results indicated that modifications at the 2-position significantly enhanced cytotoxicity against HCT-116 cells .
  • Case Study on Antimicrobial Effects : Another research effort focused on the synthesis of thiazine derivatives which were tested against common pathogens. Results showed that certain derivatives had comparable efficacy to standard antibiotics .

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